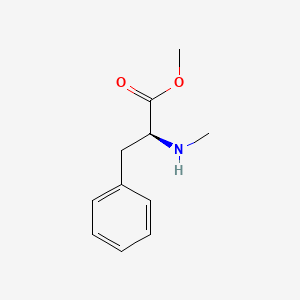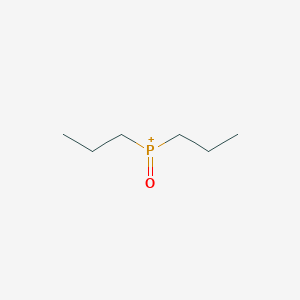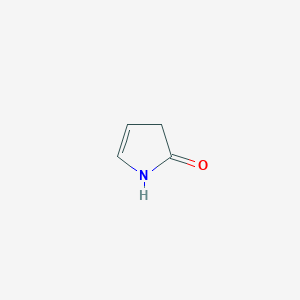
1H-Pyrrol-2(3H)-one
Vue d'ensemble
Description
1H-Pyrrol-2(3H)-one is a chemical compound that has been the subject of various studies. It is often used as a raw material in the synthesis of multiaryl-1H-pyrrol-2(3H)-ones . These compounds have been found to have intriguing aggregation-induced emission effects, making them valuable for potential applications in developing luminescent materials .
Synthesis Analysis
A straightforward approach to an array of multiaryl-1H-pyrrol-2(3H)-ones featuring an α-diarylated all-carbon quaternary center was developed by using diarylethanones and primary amines as the raw materials .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-2(3H)-one derivatives has been studied in the context of their use as potent fibroblast growth factor receptor inhibitors . The 1H-pyrrolo[2,3-b]pyridine motif was kept as a hinge binder in the design of these derivatives .Chemical Reactions Analysis
The chemical reactions involving 1H-Pyrrol-2(3H)-one have been studied in detail. A complete mechanism involving a CuO/TEMPO-mediated multistep cascade process with an inherent delicate balance of substituent electronic effect is proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrol-2(3H)-one and its derivatives have been characterized by elemental analyses, IR, 1H and 13C-NMR, UV-Vis spectra, molar conductance, and thermogravimetry-differential thermal analysis (TG-DTA) .Applications De Recherche Scientifique
Electroanalytic and Spectroscopic Properties
1H-Pyrrol-2(3H)-one has been utilized in the synthesis of N-substituted poly(bis-pyrrole) films. These films exhibit intriguing electrochromic and ion receptor properties, characterized by strong stability, reversible redox processes, and good electrochromic material qualities. They show promise in practical applications like metal recovery and ion sensors (Mert, Demir, & Cihaner, 2013).
Structural Analysis
The structure of a rare example of a 3H-pyrrole, trimethyl 6-oxo-5,5a,10b,10c-tetrahydro-3H-pyrrolizino[1,2-e]indole-4,5, 10b-tricarboxylate, has been reported. This compound forms dimers linked via bifurcated hydrogen bonds, offering insights into the structural diversity of pyrroles (Despinoy, Mcnab, & Parsons, 1996).
Building Blocks for Unsymmetrically Disubstituted Pyrroles
3,4-Bis(trimethylsilyl)-1H-pyrrole functions as a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles. This strategy is advantageous for producing diverse substitution patterns in pyrroles (Chan, Chan, Liu, & Wong, 1997).
Spectroscopic Characterization
1H and 13C NMR parameters of the 1H-pyrrol-3(2H)-one system have been analyzed, offering valuable data for spectroscopic characterization and the effects of substituents (Mcnab & Monahan, 1988).
Mécanisme D'action
Orientations Futures
The future directions for the study of 1H-Pyrrol-2(3H)-one and its derivatives are promising. Their intriguing aggregation-induced emission effects make them valuable for potential applications in developing luminescent materials . Additionally, their potent activities against FGFR1, 2, and 3 make them potential candidates for cancer therapy .
Propriétés
IUPAC Name |
1,3-dihydropyrrol-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1,3H,2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESAWGOYVNHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrol-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





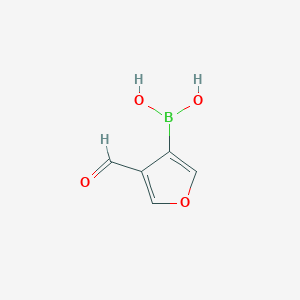
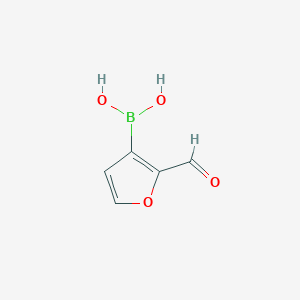

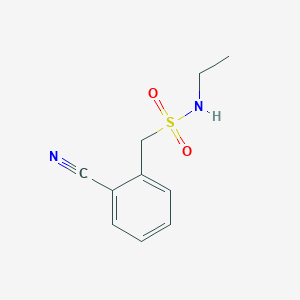

![3-Ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3256609.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B3256624.png)

![Oxazolo[5,4-d]pyrimidin-7-ol](/img/structure/B3256645.png)
